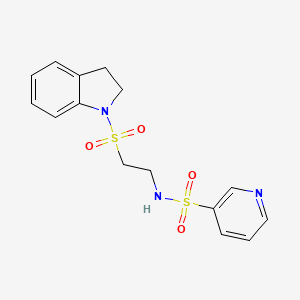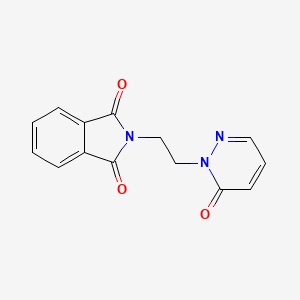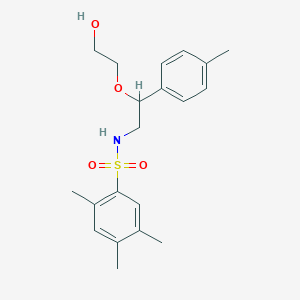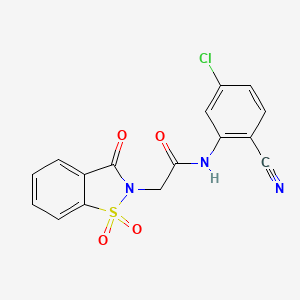
5-Ethynyl-N,N-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-N,N-dimethylpyrimidin-2-amine is a chemical compound that can be used for pharmaceutical testing . It is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the condensation of β-dicarbonyl and amine compounds . A specific method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of this compound is C8H9N3 . The average mass is 147.18 Da and the monoisotopic mass is 119.048347 Da .Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo a variety of chemical reactions. For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis of New Compounds
- Research has explored the chemical reactivity of different positions in Biginelli-type compounds, leading to the synthesis of new dihydropyrimidine derivatives. This exploration includes reactions of bromo derivatives with amino nucleophiles, producing pyrrolo-pyrimidine derivatives, indicating the potential of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine in synthesizing novel heterocyclic compounds (Namazi, Mirzaei, & Azamat, 2001).
Design of Dihydrofolate Reductase (DHFR) Inhibitors
- Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position, designed as DHFR inhibitors, have been obtained by reaction of pyrimidinyl methyl bromide with secondary amines. This showcases the application in high-throughput synthesis and screening for antimicrobial activity, emphasizing the chemical's role in developing antibacterial agents (Wyss et al., 2003).
Synthesis of Nucleosides
- The chemical has also been involved in the stereoselective synthesis of pyrrolo[2,3‐d]pyrimidine α‐ and β‐D‐ribonucleosides, highlighting its utility in creating nucleoside analogs which are significant in therapeutic applications (Rosemeyer & Seela, 1988).
Antitumor and Anticancer Activity
- A study synthesized a new series of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones and evaluated their in vitro and in vivo antitumor/anticancer activities. This research signifies the potential of using this compound derivatives as a scaffold for developing new anticancer drugs (Venkateshwarlu et al., 2014).
Heterocyclic Amines and Carcinogenesis
- The formation of DNA adducts by heterocyclic amines, which are mutagenic/carcinogenic compounds found in cooked food, was studied to understand their implications for mutagenesis and carcinogenesis. This research provides insight into the chemical's role in food chemistry and public health concerns related to dietary carcinogens (Schut & Snyderwine, 1999).
Wirkmechanismus
While the specific mechanism of action for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is not mentioned in the search results, pyrimidine analogs have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .
Safety and Hazards
The safety data sheet for a similar compound, 5’-Ethynyl-2’-deoxyuridine, indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It’s important to note that safety data can vary between similar compounds, so this information may not fully apply to 5-Ethynyl-N,N-dimethylpyrimidin-2-amine.
Zukünftige Richtungen
Pyrimidines and their derivatives have a wide range of biological activities, making them important in medicinal chemistry . The synthesis of pyrimidine derivatives is currently a focus in medicinal chemistry due to their biological activities . Therefore, the future directions for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine could involve further exploration of its biological activities and potential medicinal applications.
Eigenschaften
IUPAC Name |
5-ethynyl-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-4-7-5-9-8(10-6-7)11(2)3/h1,5-6H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKYZXDDYILLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)
![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)
![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)





![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)